

Analytical methods for detecting N-(Heptan-2-yl)cyclohexanamine

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Compound of Interest

Compound Name: *N-(Heptan-2-yl)cyclohexanamine*

CAS No.: 132666-32-1

Cat. No.: B141274

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Application Note: High-Sensitivity Analytical Profiling of **N-(Heptan-2-yl)cyclohexanamine**

Executive Summary & Chemical Context

N-(Heptan-2-yl)cyclohexanamine (CAS: 92162-22-6), also known as N-cyclohexyl-2-aminoheptane, is a secondary aliphatic amine structurally related to the sympathomimetic stimulants Tuaminoheptane (2-aminoheptane) and Propylhexedrine.

While often encountered as a specialized intermediate in the synthesis of pharmaceutical alkylamines, it has recently drawn attention in forensic and toxicological screening as a potential impurity or designer analog in "pre-workout" supplements containing Octodrine (DMHA) or 1,3-DMAA.

This guide provides a definitive analytical framework for its detection and quantification. Unlike primary amines, the N-cyclohexyl steric hindrance requires specific chromatographic considerations to prevent peak tailing and ensure accurate mass spectrometry fragmentation.

Physicochemical Profile:

Property	Value	Notes
Formula	C₁₃H₂₇N	Secondary Amine
Molecular Weight	197.36 g/mol	Monoisotopic: 197.21
pKa (Calc.)	~10.5	Highly basic; requires high pH extraction or acidic mobile phase
LogP (Calc.)	4.8	Highly lipophilic; strong retention on C18

| Solubility | Organic solvents (MeOH, DCM) | Poor water solubility as free base |

Method A: LC-MS/MS Quantitative Protocol (Gold Standard)

Objective: Trace-level quantification in biological matrices (plasma/urine) or complex supplement formulations. Principle: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions

- System: UHPLC (Agilent 1290 / Waters Acquity)
- Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 μm) or equivalent.
 - Rationale: The high lipophilicity (LogP 4.8) requires a C18 phase.^[1] A biphenyl column is an alternative if isomer separation (e.g., from N-hexyl analogs) is needed.
- Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Note: Ammonium formate is added to buffer the pH and improve peak shape for the secondary amine.
- Gradient:

- 0-1 min: 5% B
- 1-6 min: Linear ramp to 95% B
- 6-8 min: Hold 95% B
- 8.1 min: Re-equilibrate 5% B
- Flow Rate: 0.4 mL/min
- Temp: 40°C

Mass Spectrometry Parameters (ESI+)

- Source: ESI Positive Mode
- Capillary Voltage: 3.5 kV
- Desolvation Temp: 450°C
- Precursor Ion:m/z 198.2 [M+H]⁺

MRM Transition Table:

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Mechanistic Origin
Quantifier	198.2	116.1	15-20	Loss of Cyclohexene (Neutral loss of 82 Da via McLafferty-like rearrangement)
Qualifier 1	198.2	83.1	25	Cyclohexyl cation [C ₆ H ₁₁] ⁺

| Qualifier 2 | 198.2 | 55.1 | 30 | Alkyl chain fragmentation [C₄H₇]⁺ |

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Critical Insight: The transition 198.2 → 116.1 is the most specific. It represents the cleavage of the N-cyclohexyl bond with hydrogen transfer, leaving the protonated 2-aminoheptane core. This distinguishes it from linear alkyl isomers.

Method B: GC-MS Screening Protocol (Raw Materials)

Objective: Identification of the amine in raw chemical powders or oils. Challenge: Secondary amines often exhibit peak tailing and thermal instability on standard GC columns. Solution: Derivatization with TFAA (Trifluoroacetic Anhydride) is recommended to form the stable amide.

Sample Preparation (Derivatization)

- Dissolve 10 mg sample in 1 mL Ethyl Acetate.
- Add 50 μ L TFAA.
- Incubate at 60°C for 20 minutes.
- Evaporate to dryness under Nitrogen.
- Reconstitute in 1 mL Ethyl Acetate.

GC-MS Parameters

- Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25 μ m).
- Carrier Gas: Helium @ 1.0 mL/min.
- Inlet: 250°C, Split 20:1.
- Oven Program:

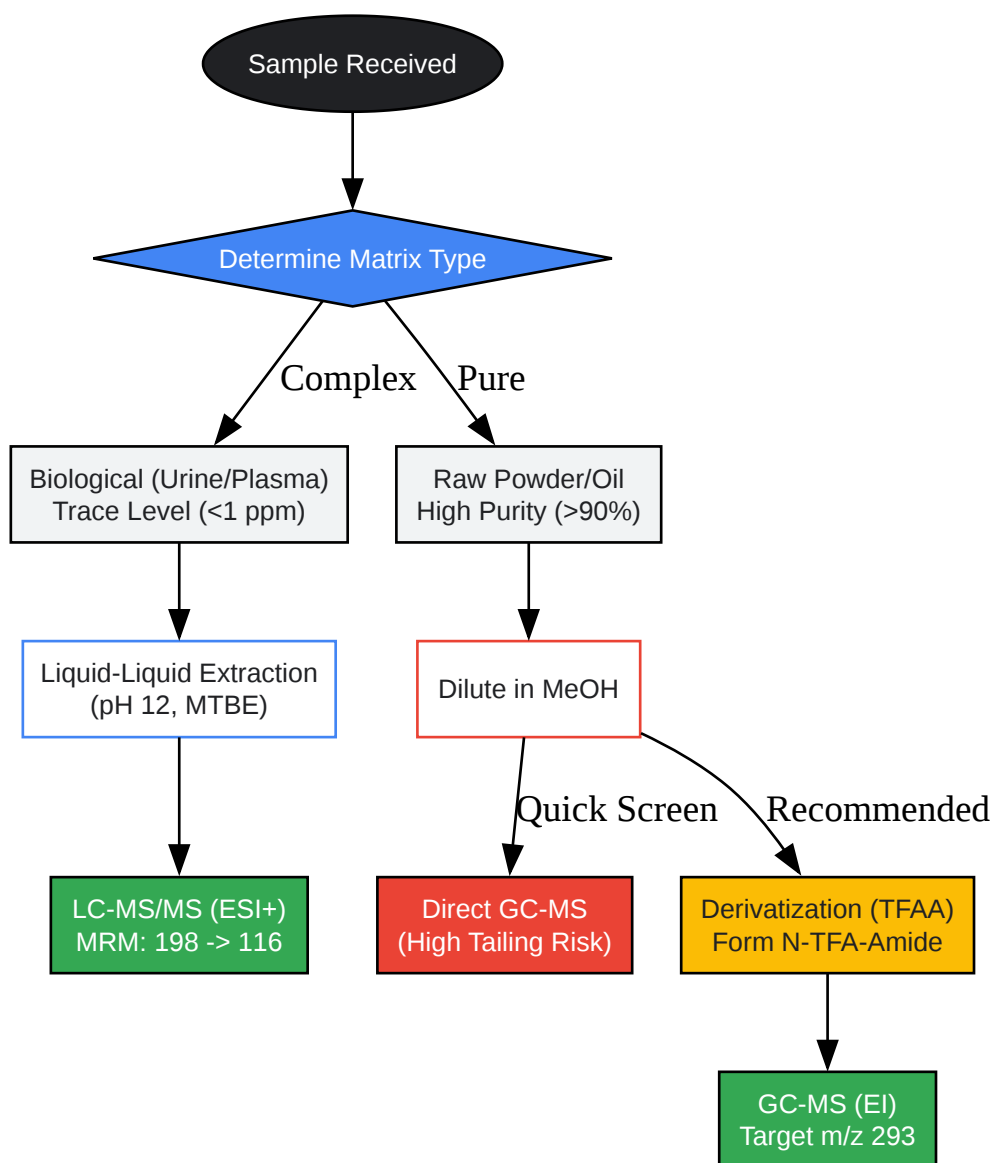
- 60°C (hold 1 min)
- 20°C/min to 280°C (hold 5 min)
- Detection: EI Source (70 eV), Scan range 40-350 amu.

Spectral Interpretation (TFA-Derivative)

- Molecular Ion:m/z 293 (Parent 197 + 97 [COCF₃] - 1 [H]).
- Base Peak:m/z ~180-200 region (Alpha-cleavage of the heptyl chain).
- Key Fragment:m/z 69 (CF₃⁺) – Diagnostic for TFA derivatives.

Protocol Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on sample type.



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Caption: Decision tree for selecting LC-MS/MS vs. GC-MS workflows based on sample matrix complexity and sensitivity requirements.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation, the following criteria must be met before routine analysis:

- System Suitability:

- Inject a 100 ng/mL standard 5 times.
- Requirement: %RSD of Peak Area < 2.0%.
- Tailing Factor: Must be < 1.5 (Critical for secondary amines).
- Linearity:
 - Range: 10 ng/mL to 1000 ng/mL.
 - Requirement: $R^2 > 0.995$ using 1/x weighting.
- Carryover Check:
 - Inject a blank immediately after the highest standard (1000 ng/mL).
 - Requirement: Analyte peak in blank < 20% of LLOQ.

References

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